molecular formula C6H6INO B1324985 (6-Iodo-pyridin-2-yl)-methanol CAS No. 851102-41-5

(6-Iodo-pyridin-2-yl)-methanol

Cat. No.: B1324985
CAS No.: 851102-41-5
M. Wt: 235.02 g/mol
InChI Key: VUEZKKXLCULZHG-UHFFFAOYSA-N
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Scientific Research Applications

(6-Iodo-pyridin-2-yl)-methanol has been studied for its biological activity, therapeutic potential, and environmental impact. Some key applications include:

Safety and Hazards

“(6-Iodopyridin-2-yl)methanol” is classified as a combustible solid . It’s important to handle this compound with care, following appropriate safety protocols. Detailed safety data can be found in the product’s Material Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-pyridin-2-yl)-methanol typically involves the iodination of pyridine derivatives followed by reduction. One common method includes the reaction of 2-pyridinemethanol with iodine in the presence of a suitable oxidizing agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: (6-Iodo-pyridin-2-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products:

Comparison with Similar Compounds

Comparison: (6-Iodo-pyridin-2-yl)-methanol is unique due to its specific iodination at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

(6-iodopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEZKKXLCULZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640058
Record name (6-Iodopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851102-41-5
Record name (6-Iodopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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